molecular formula C24H27NO6 B254659 3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B254659
M. Wt: 425.5 g/mol
InChI Key: WTJBFSVFMLZRDN-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a novel compound that has recently gained attention in the scientific research community due to its potential therapeutic applications. This compound is a pyrrolone derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents. The purpose of

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research involving 3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is to further investigate the mechanism of action of this compound and its potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. Additionally, research can focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, research can focus on developing new derivatives of this compound with improved therapeutic properties.

Synthesis Methods

The synthesis of 3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of various chemical reagents. The synthesis process begins with the reaction of 4-methoxybenzaldehyde and 4-propoxybenzoyl chloride in the presence of a catalyst to form 4-methoxyphenyl 4-(4-propoxybenzoyl)but-3-en-2-one. This intermediate product is then reacted with 3-hydroxypropionaldehyde in the presence of a base to form 3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)pyrrol-2-one. Finally, the addition of sodium borohydride reduces the ketone group to form this compound.

Scientific Research Applications

3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential therapeutic applications in scientific research. One of the primary areas of research has been in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, this compound has shown potential in the treatment of inflammation and autoimmune diseases.

properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO6/c1-3-15-31-19-11-7-17(8-12-19)22(27)20-21(16-5-9-18(30-2)10-6-16)25(13-4-14-26)24(29)23(20)28/h5-12,21,26-27H,3-4,13-15H2,1-2H3/b22-20-

InChI Key

WTJBFSVFMLZRDN-XDOYNYLZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCO)C3=CC=C(C=C3)OC)/O

SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCO)C3=CC=C(C=C3)OC)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCO)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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